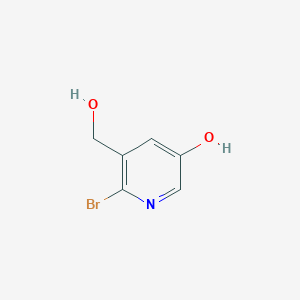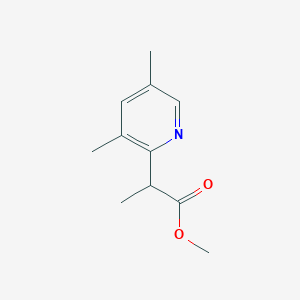![molecular formula C15H19N3O4 B13087551 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyridine core, which is functionalized with various substituents, making it a versatile molecule for various applications.
Vorbereitungsmethoden
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Introduction of the tert-butoxycarbonyl (Boc) group: The Boc group is introduced to protect the amino group, which is essential for subsequent reactions. This step typically involves the reaction of the amino group with di-tert-butyl dicarbonate in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Analyse Chemischer Reaktionen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs, particularly for treating infectious diseases such as tuberculosis.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: The compound’s structural characteristics make it useful in developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s desired effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(2-(6-(3-(((tert-butoxycarbonyl)(methyl)amino)methyl)imidazo[1,2-a]pyridin-6-yl)-2,3-difluorophenoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate .
- 5-Amino-7-(4-chlorophenyl)-8-nitro-N’-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide .
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of substituents in this compound makes it particularly valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C15H19N3O4 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)17-8-11-7-16-12-6-5-10(9-18(11)12)13(19)21-4/h5-7,9H,8H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
IZQKUMXBSJFGRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CN=C2N1C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)










![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

